Nigakilactone F is a bioactive compound primarily derived from the plant species Picrasma quassioides. This compound belongs to the class of quassinoids, which are known for their diverse pharmacological activities. Quassinoids are characterized by their bitter taste and are typically isolated from the Simaroubaceae family, which includes various plants used in traditional medicine.
Nigakilactone F is extracted from the leaves and twigs of Picrasma quassioides, a plant native to East Asia. This species has been utilized in traditional medicine for its therapeutic properties, including anti-inflammatory and anti-cancer effects. The extraction process often involves solvents such as ethanol or methanol to efficiently isolate the active components from the plant material .
Nigakilactone F is classified as a quassinoid, a type of natural product that exhibits significant biological activity. Quassinoids are typically characterized by their unique tetracyclic structure, which contributes to their pharmacological effects. Other compounds in this class include quassin and picrasin B, which have been studied for their neuroprotective and anti-cancer properties .
The synthesis of Nigakilactone F involves several steps that typically include:
The technical details of these methods emphasize the importance of maintaining optimal conditions (e.g., temperature, pH) during extraction and purification to maximize yield and minimize degradation of sensitive compounds.
The molecular structure of Nigakilactone F can be represented by its chemical formula, which is . The compound features a complex tetracyclic framework typical of quassinoids, which contributes to its biological activity. Detailed structural analysis often involves:
Nigakilactone F participates in various chemical reactions that can modify its structure or enhance its bioactivity. Common reactions include:
Technical details regarding these reactions often involve specific catalysts or conditions that facilitate the desired transformations while preserving the integrity of the quassinoid structure .
The mechanism of action for Nigakilactone F involves several pathways:
Data supporting these mechanisms are derived from in vitro studies where Nigakilactone F was tested against specific cell lines, demonstrating significant biological effects at certain concentrations.
Nigakilactone F possesses distinct physical and chemical properties:
Relevant analyses often include spectroscopic methods to determine these properties accurately, providing insights into how they influence biological activity .
Nigakilactone F has several scientific applications:
Research continues to explore the full spectrum of applications for Nigakilactone F, particularly in developing novel therapeutic agents based on its bioactive properties .
Nigakilactone F (PubChem CID: 5320150) is a C20-type quassinoid characterized by a degraded triterpenoid skeleton with a γ-lactone motif at C-13/C-17. Within the Simaroubaceae family, Picrasma quassioides serves as a primary source of this compound, where it co-occurs with structurally analogous quassinoids like nigakilactones A, B, and Q [1] [3]. Quassinoids are classified based on carbon skeleton types (C18, C19, C20, C22, C25), with Nigakilactone F belonging to the tetranortriterpenoid (C20) category. This classification arises from the oxidative loss of four carbon atoms from the parent triterpene scaffold [4]. Biosynthetically, quassinoids derive from apo-euphol or apo-tirucallol precursors via the mevalonate pathway. Initial cyclization forms euphane or tirucallane skeletons, followed by extensive oxidative modifications, including side-chain cleavage and lactonization, to generate the C20 backbone [4].
Table 1: Quassinoid Classes in Simaroubaceae with Representative Precursors
Class | Carbon Atoms | Parent Triterpene | Representative Compounds |
---|---|---|---|
C20 | 20 | Apo-euphol | Nigakilactone F, Nigakilactone B |
C25 | 25 | Intact triterpene | None isolated from P. quassioides |
C18 | 18 | Apo-tirucallol | Quassin, Neoquassin |
The formation of Nigakilactone F hinges on sequential oxidative degradation of euphane-type triterpenes. Key steps include:
Table 2: Oxidative Degradation Steps from Euphol to Nigakilactone F
Step | Chemical Process | Structural Outcome | Key Enzymes |
---|---|---|---|
1 | C-4 Demethylation | Loss of C-30 | CYP450s |
2 | C-13/C-17 Oxidation | D-ring lactonization | Baeyer-Villiger Monooxygenases |
3 | C-20/C-21 Cleavage | Loss of C21-C30 fragment | Oxidoreductases |
Enzymes governing Nigakilactone F biosynthesis exhibit substrate-specific regioselectivity. In P. quassioides, CYP450 isoforms (e.g., CYP71 and CYP85 families) direct hydroxylation at C-11, C-7, and C-12 positions, while dehydrogenases establish ketone groups [2] [7]. Notably, in vitro studies show leaf extracts inhibit human CYP450 enzymes (CYP2C9, CYP2C19, CYP3A4), implying evolutionary conservation of these enzymes in quassinoid metabolism [2]. Post-modification steps involve acyltransferases that esterify hydroxyl groups with benzoate or angelate moieties in related quassinoids, though Nigakilactone F retains unsubstituted hydroxyls [4]. Transcriptomic analyses of Simaroubaceae species reveal gene clusters encoding terpenoid backbone modifiers, including terpene cyclases and CYP450s, which coordinately regulate quassinoid diversity [7]. Environmental factors (e.g., UV exposure, pathogen stress) further modulate enzyme expression, altering Nigakilactone F accumulation in stems and leaves [5].
Table 3: Enzymes Catalyzing Nigakilactone F Modifications
Enzyme Class | Specific Isoforms | Reaction Catalyzed | Position Modified |
---|---|---|---|
Cytochrome P450 | CYP71AN1, CYP88D6 | Hydroxylation | C-7, C-12 |
Dehydrogenase | 11β-HSD-like | Ketone formation | C-11 |
Methyltransferase | SABATH family | O-methylation | Not observed in Nigakilactone F |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7